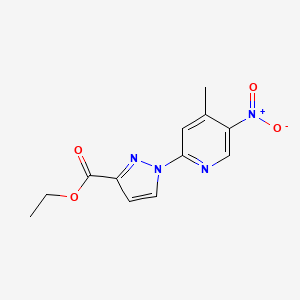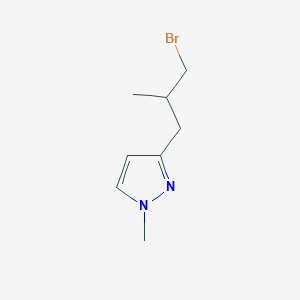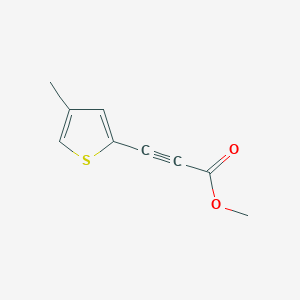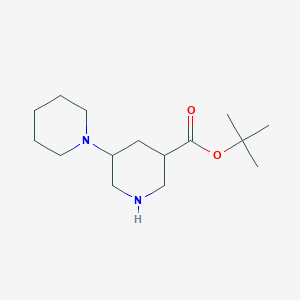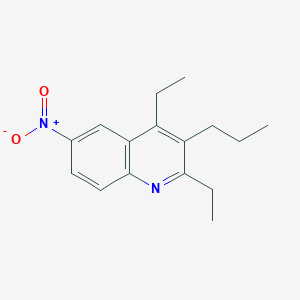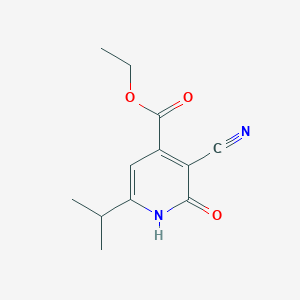
Ethyl3-cyano-2-hydroxy-6-isopropylisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate: is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃ It is a derivative of isonicotinic acid and features a cyano group, a hydroxy group, and an isopropyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate typically involves the esterification of isonicotinic acid derivatives. One common method includes the reaction of 3-cyano-2-hydroxyisonicotinic acid with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods: Industrial production of Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3-cyano-2-oxo-6-isopropylisonicotinic acid.
Reduction: Ethyl 3-amino-2-hydroxy-6-isopropylisonicotinate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make the compound useful in the study of enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Ethyl 3-cyano-2-hydroxy-6-phenylisonicotinate: Similar structure but with a phenyl group instead of an isopropyl group.
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the steric and electronic effects of the isopropyl group are beneficial.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
ethyl 3-cyano-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(16)8-5-10(7(2)3)14-11(15)9(8)6-13/h5,7H,4H2,1-3H3,(H,14,15) |
Clé InChI |
DTWDGPFZIDVXQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=O)NC(=C1)C(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


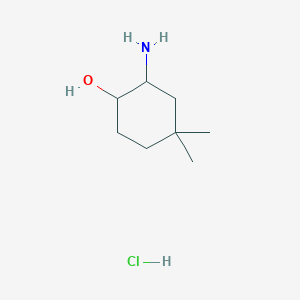
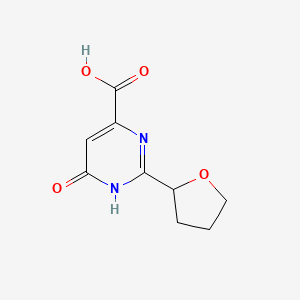
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
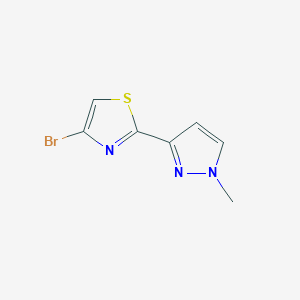

![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)

